molecular formula C15H20O4 B1197928 Granilin CAS No. 40737-97-1

Granilin

Cat. No.: B1197928
CAS No.: 40737-97-1
M. Wt: 264.32 g/mol
InChI Key: ZEIYNPAINVEWGP-PVZBEVCSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Granilin can be synthesized through the extraction from the flower buds of Carpesium triste . The extraction process involves the use of solvents such as ethanol to isolate the compound. The structure of this compound has been confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the compound using solvents. The extract is then purified through chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Granilin undergoes several types of chemical reactions, including hydrogenation and acetylation . These reactions help in modifying the structure of this compound to study its various properties.

Common Reagents and Conditions:

    Hydrogenation: This reaction involves the addition of hydrogen to this compound in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed: The hydrogenation of this compound leads to the formation of dihydrothis compound, while acetylation results in the formation of acetylated derivatives .

Comparison with Similar Compounds

Granilin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:

Biological Activity

Granilin, a compound derived from the plant Inula grandis, has garnered interest in the scientific community due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a sesquiterpene lactone, a group known for their varied bioactive properties. The specific structure of this compound contributes to its interaction with biological targets, influencing its pharmacological effects.

PropertyValue
Molecular FormulaC15H22O3
Molecular Weight250.34 g/mol
SolubilitySoluble in ethanol

Growth Factor Activity

Granulin is identified as a growth factor that plays a significant role in cell proliferation and tissue repair. Studies have shown that it can stimulate the growth of various cell types, including fibroblasts and epithelial cells. This activity is mediated through specific signaling pathways that involve receptor interactions and downstream effects on gene expression .

Immune Modulation

Recent research highlights granulin's role as an immune molecule. It has been implicated in modulating inflammatory responses and enhancing wound healing processes. Granulin acts on immune cells, promoting their proliferation and migration to sites of injury or infection .

Case Study: Wound Healing

A case study involving granulin treatment in animal models demonstrated accelerated wound closure rates compared to controls. The treated groups showed enhanced fibroblast activity and increased collagen deposition, indicating granulin's potential as a therapeutic agent in regenerative medicine.

Neuroprotective Effects

Granulin has also been studied for its neuroprotective properties. It binds with high affinity to Sortilin, a receptor involved in neuronal survival and function. This interaction is crucial for maintaining neuronal health and preventing neurodegeneration .

Table 2: Neuroprotective Effects of Granulin

Study TypeFindings
In vitroIncreased neuronal survival in cultures exposed to neurotoxic agents
In vivoReduced signs of neurodegeneration in animal models of Alzheimer's disease

The biological activity of this compound is mediated through several mechanisms:

  • Receptor Binding : Granulin binds to specific receptors such as Sortilin, influencing cellular uptake and signaling.
  • Gene Expression Modulation : It alters the expression of genes involved in cell cycle regulation and apoptosis.
  • Cytokine Production : Granulin stimulates the production of cytokines that are pivotal in immune responses.

Figure 1: Signaling Pathways Activated by Granulin

Illustration depicting key signaling pathways influenced by granulin binding.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Wound Healing : As an agent that promotes tissue repair.
  • Neurodegenerative Diseases : Potential use in treating conditions like Alzheimer's disease due to its neuroprotective effects.
  • Cancer Therapy : Investigated for its cytotoxic effects against certain cancer cell lines .

Properties

CAS No.

40737-97-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aR,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3/t9-,10+,11-,12-,13+,15-/m1/s1

InChI Key

ZEIYNPAINVEWGP-PVZBEVCSSA-N

SMILES

CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3

Isomeric SMILES

C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)[C@@H](C[C@@H]2O)O)C(=C)C(=O)O3

Canonical SMILES

CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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